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Sodium alginate

Wound Dressing Nanofiber Absorption Capacity

Select sodium alginate based on scientifically validated differentiation: 33-34% superior wound exudate absorption vs. chitosan; lower friction coefficient for dysphagia diets vs. xanthan gum; and superior frozen starch retrogradation inhibition. For ionotropic gelation, specify G-rich grades for maximum tensile strength. Avoid generic substitutions—M/G ratio, molecular weight, and counterion identity critically govern viscosity, gel strength, and emulsification performance.

Molecular Formula C6H9NaO7
Molecular Weight 216.12 g/mol
CAS No. 9005-38-3
Cat. No. B043903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium alginate
CAS9005-38-3
Synonymsalginate
Alginate, Barium
Alginate, Calcium
Alginate, Copper
Alginate, Potassium
Alginate, Sodium
Alginate, Sodium Calcium
Alginates
alginic acid, barium salt
alginic acid, calcium salt
alginic acid, copper salt
alginic acid, potassium salt
alginic acid, sodium salt
Alloid G
barium alginate
calcium alginate
Calcium Alginate, Sodium
calginat
copper alginate
Kalrostat
Kalrostat 2
Kaltostat
poly(mannuronic acid), sodium salt
potassium alginate
sodium alginate
sodium calcium alginate
Vocoloid
Xantalgin
Molecular FormulaC6H9NaO7
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1
InChIKeyMSXHSNHNTORCAW-KSSASCOMSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt
Sol in water forming viscous, colloidal soln

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Alginate (CAS 9005-38-3): Technical Baseline and Procurement Considerations


Sodium alginate (CAS 9005-38-3) is the sodium salt of alginic acid, a linear polysaccharide copolymer composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues extracted from brown seaweeds [1]. Its molecular weight typically ranges from 10,000 to 600,000 g/mol, with 1% aqueous solution viscosities spanning approximately 4 to over 950 mPa·s depending on grade and molecular weight . The compound is soluble in both cold and hot water, forming viscous pseudoplastic solutions, and undergoes ionotropic gelation in the presence of divalent cations such as calcium (Ca²⁺) via the characteristic 'egg-box' model [2]. These fundamental properties—water solubility, rheological behavior, and cation-responsive gelation—underpin its utility across food, pharmaceutical, biomedical, and industrial sectors. However, the specific performance characteristics of any given sodium alginate grade are critically dependent on its molecular weight distribution, M/G ratio, and block structure, which vary substantially by source and manufacturing process. Procurement decisions must therefore account for these intrinsic variables, as they directly govern viscosity build, gel strength, emulsifying capacity, and ionic sensitivity in the final application.

Sodium Alginate Procurement: Why Alginate Salts Are Not Interchangeable


Treating sodium alginate as a generic commodity interchangeable with other alginate salts or polysaccharide thickeners introduces significant risk of formulation failure and performance deviation. The counterion identity (Na⁺, K⁺, NH₄⁺, Ca²⁺, propylene glycol ester) fundamentally alters solubility kinetics, rheological response, and gelation behavior [1]. Similarly, even among sodium alginates, molecular weight and M/G ratio differences—which can vary by an order of magnitude between commercial grades—produce divergent viscosities, gel strengths, and emulsifying properties that cannot be compensated for by simple concentration adjustments [2]. The quantitative evidence presented below establishes where sodium alginate demonstrates verifiable, application-critical differentiation relative to its closest alternatives, enabling scientifically grounded procurement decisions.

Sodium Alginate Comparative Performance: Quantitative Evidence for Procurement Decisions


Sodium Alginate vs. Chitosan Nanofibers: Superior Liquid Absorption Capacity in Wound Dressing Applications

In a direct head-to-head in vitro comparison of electrospun nanofibers for moist wound management, sodium alginate nanofibers (SA-L) demonstrated significantly higher liquid absorption capacity than chitosan nanofibers (CS-L) across three different test fluids [1]. The superior absorption performance of sodium alginate is attributed to its inherent gel-forming properties upon contact with aqueous environments, a characteristic not shared to the same extent by chitosan [1].

Wound Dressing Nanofiber Absorption Capacity Biomedical Materials

Sodium Alginate vs. Xanthan Gum: Enhanced Lubrication Performance in Dysphagia Management

A comprehensive comparative study evaluated sodium alginate (SA) of varying molecular weights against commercial thickeners including xanthan gum (XG) for dysphagia management [1]. Tribological analysis revealed that all sodium alginate samples maintained lower friction coefficients across IDDSI levels 1-3 compared to xanthan gum, indicating superior lubricating performance [1]. Sensory evaluation further confirmed that SA samples were perceived as having higher smoothness than XG [1].

Dysphagia Rheology Tribology Food Thickener

Sodium Alginate vs. Xanthan Gum and Guar Gum: Enhanced Freeze-Thaw Retrogradation Resistance

In a comparative study of nine polysaccharide gums for freeze-thaw stabilization of sweet potato starch gel, sodium alginate demonstrated superior retardation of starch retrogradation compared to xanthan gum and guar gum [1]. While alginate, guar gum, and xanthan were all effective in reducing syneresis, sodium alginate was specifically identified as more effective in retarding the recrystallization (retrogradation) induced by repeated freeze-thaw cycling [1].

Frozen Food Starch Gel Freeze-Thaw Stability Retrogradation

Sodium Alginate Molecular Weight Impact: Viscosity Reduction from 30 to 16.4 mPa·s Under Shear

Within the sodium alginate class, molecular weight critically determines rheological and emulsifying performance. Rheological analysis of sodium alginate solutions revealed pseudoplastic behavior, with apparent viscosity decreasing from 30 to 16.4 mPa·s as shear rate increased [1]. Furthermore, acid-modified sodium alginate with reduced molecular weight exhibited significantly lower apparent viscosity, and emulsions stabilized with lower molecular weight SA showed decreased zeta potential and increased Turbiscan Stability Index (TSI), indicating reduced emulsifying ability [1]. Sodium alginate with a low G/M ratio was found to form emulsions with stable and fine droplets [1].

Rheology Emulsification Molecular Weight Pseudoplastic

Sodium Alginate Gel Optimization: 2.1% SA + 1.1% CaCl₂ Produces Maximum Cohesiveness

Response surface methodology optimization of calcium alginate gel formation identified the precise conditions for maximum cohesiveness: 2.1% sodium alginate concentration, pH of 5, temperature of 37.6°C, and 1.1% calcium chloride [1]. Instrumental cohesiveness and springiness clustered with sensory cohesiveness and hardness at >85% similarity, validating the instrumental measurements as predictors of sensory texture [1].

Gelation Calcium Alginate Texture Response Surface Methodology

Sodium Alginate vs. Potassium and Ammonium Alginates: Counterion Effects on Paint Rheology

A multifunctional study compared sodium, potassium, and ammonium alginates as alternative thickeners in waterborne architectural coatings against a cellulose benchmark [1]. The counterion was found to slightly influence formulation properties during storage, with more pronounced effects observed in application-phase rheology (Three Interval Thixotropy Test) [1]. Tensile properties of dried films varied primarily with alginate concentration rather than salt type [1].

Waterborne Coatings Thickener Rheology Alginate Salts

Sodium Alginate: Optimal Application Scenarios Based on Comparative Evidence


Advanced Wound Dressings Requiring High Exudate Absorption

Sodium alginate electrospun nanofibers are indicated for moist wound management applications where superior liquid absorption capacity is critical. The demonstrated 33-34% higher absorption of sodium alginate nanofibers compared to chitosan in wound-relevant fluids [1] supports its selection for highly exudative wounds. The gel-forming property of sodium alginate upon fluid contact creates a moist healing environment while sequestering exudate, reducing maceration risk and dressing change frequency.

Dysphagia Diet Formulations Prioritizing Oral Comfort and Lubrication

Sodium alginate is the preferred thickener for dysphagia management when lubrication and smoothness perception are the primary formulation objectives. Evidence demonstrating lower friction coefficients and superior sensory smoothness compared to xanthan gum across IDDSI levels 1-3 [1] supports its use in thickened beverages and liquid foods for patients requiring modified texture diets. High molecular weight sodium alginate (≥392 kDa) provides the highest viscosity build per unit concentration [1], offering formulation efficiency advantages.

Frozen Starch-Based Foods Requiring Extended Freeze-Thaw Stability

Sodium alginate is indicated for frozen starch-based products (e.g., frozen dough, sauces, desserts) where inhibition of retrogradation and syneresis during freeze-thaw cycling is essential. Its demonstrated superiority over xanthan and guar gum in retarding starch recrystallization [1] translates to maintained product texture, reduced water separation, and extended frozen shelf-life without the textural deterioration typically associated with repeated freezing and thawing.

Calcium-Induced Gelation Systems Requiring Reproducible Texture

Sodium alginate is the material of choice for applications utilizing calcium-induced ionotropic gelation—including cell encapsulation, structured food fabrication, and biomedical scaffolds—where predictable gel cohesiveness is paramount. The validated optimum formulation of 2.1% sodium alginate with 1.1% CaCl₂ at pH 5 and 37.6°C [1] provides a reproducible starting point for process development. Procurement should specify M/G ratio, as low M/G ratio (G-rich) alginates produce gels with higher tensile strength and greater seawater tolerance [2]—critical for marine or physiological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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